The compound is cataloged under the Chemical Abstracts Service (CAS) number 5476-64-2. It is primarily sourced from chemical suppliers such as BenchChem and PubChem, where detailed information regarding its properties and applications can be found. In terms of classification, 1-(5-Methoxy-1-benzofuran-3-yl)ethanone falls into the category of organic compounds, specifically within the subcategory of heterocyclic compounds due to its benzofuran structure.
The synthesis of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone typically involves a reaction between 5-methoxy-1-benzofuran and acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions are crucial; it is conducted under anhydrous conditions to prevent hydrolysis of acetyl chloride, which can lead to by-products that may complicate purification.
The molecular structure of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone can be represented by its linear formula . The InChI (International Chemical Identifier) for this compound is InChI=1S/C11H10O3/c1-7(12)10-6-14-11-4-3-8(13-2)5-9(10)11/h3-6H,1-2H3
, which provides a unique representation of its structure.
1-(5-Methoxy-1-benzofuran-3-yl)ethanone can participate in various chemical reactions typical for carbonyl compounds:
These reactions often require specific conditions such as:
The applications of 1-(5-Methoxy-1-benzofuran-3-yl)ethanone span several fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2